N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1421493-75-5
VCID: VC7784154
InChI: InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26)
SMILES: CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Molecular Formula: C21H24N4OS
Molecular Weight: 380.51

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 1421493-75-5

Cat. No.: VC7784154

Molecular Formula: C21H24N4OS

Molecular Weight: 380.51

* For research use only. Not for human or veterinary use.

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide - 1421493-75-5

Specification

CAS No. 1421493-75-5
Molecular Formula C21H24N4OS
Molecular Weight 380.51
IUPAC Name N-(4-methylcyclohexyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26)
Standard InChI Key RFHRGSXMZNAZAY-UHFFFAOYSA-N
SMILES CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4

Introduction

N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with a CAS number of 1421493-75-5. It belongs to a class of compounds that incorporate both pyrimidine and pyrrolo rings, which are significant in pharmaceutical and chemical research due to their potential biological activities.

Synthesis and Preparation

The synthesis of N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. This core can be synthesized through various methods, including condensation reactions involving appropriate precursors. The introduction of the thioacetamide group and the 4-methylcyclohexyl moiety would follow, potentially involving nucleophilic substitution or coupling reactions.

Synthesis Steps

  • Preparation of Pyrrolo[3,2-d]pyrimidine Core:

    • This involves the use of appropriate starting materials such as pyrrole derivatives and pyrimidine precursors.

    • The reaction conditions may include high temperatures and the presence of catalysts to facilitate ring closure.

  • Introduction of Thioacetamide Group:

    • This step could involve the reaction of the pyrrolo[3,2-d]pyrimidine core with a thioacetamide precursor.

    • Conditions might include the use of bases to facilitate nucleophilic substitution.

  • Attachment of 4-Methylcyclohexyl Group:

    • This could be achieved through further nucleophilic substitution or coupling reactions.

    • The choice of solvent and reaction conditions would depend on the specific reactivity of the intermediates involved.

Potential Biological Activities

Compounds with pyrrolo[3,2-d]pyrimidine structures have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thioacetamide group and a 4-methylcyclohexyl moiety could modulate these activities or introduce new pharmacological effects.

Potential Applications

  • Pharmaceutical Research: The compound's structural features suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

  • Biological Studies: Further research is needed to elucidate the compound's biological activities and potential therapeutic uses.

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